molecular formula C16H15ClN2O3S B2451576 Ethyl 2-({5-[(4-chloroanilino)carbonyl]-2-pyridinyl}sulfanyl)acetate CAS No. 339030-28-3

Ethyl 2-({5-[(4-chloroanilino)carbonyl]-2-pyridinyl}sulfanyl)acetate

Cat. No.: B2451576
CAS No.: 339030-28-3
M. Wt: 350.82
InChI Key: AJFRJDJXRAOQIW-UHFFFAOYSA-N
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Description

Ethyl 2-({5-[(4-chloroanilino)carbonyl]-2-pyridinyl}sulfanyl)acetate is an organic compound with a complex structure that includes a pyridine ring, a chloroaniline moiety, and an ester functional group

Properties

IUPAC Name

ethyl 2-[5-[(4-chlorophenyl)carbamoyl]pyridin-2-yl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O3S/c1-2-22-15(20)10-23-14-8-3-11(9-18-14)16(21)19-13-6-4-12(17)5-7-13/h3-9H,2,10H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJFRJDJXRAOQIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC=C(C=C1)C(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2-Chloro-5-[(4-Chloroanilino)Carbonyl]Pyridine

The synthesis begins with 2-chloro-5-pyridinecarboxylic acid, which is converted to its acid chloride using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Subsequent reaction with 4-chloroaniline in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) yields 2-chloro-5-[(4-chloroanilino)carbonyl]pyridine.

Reaction Conditions

  • Acid Chloride Formation : SOCl₂ (2 equiv), reflux, 4–6 hours.
  • Amidation : 4-Chloroaniline (1.2 equiv), triethylamine (TEA, 2 equiv), 0°C to room temperature, 12 hours.

Thiolate Substitution with Ethyl Mercaptoacetate

The chlorinated pyridine intermediate undergoes nucleophilic substitution with ethyl mercaptoacetate. Deprotonation of the thiol group in ethyl mercaptoacetate using potassium carbonate (K₂CO₃) or sodium hydride (NaH) generates a thiolate anion, which displaces the chloride at the pyridine’s 2-position.

Optimized Parameters

  • Solvent : Anhydrous dimethylformamide (DMF) or acetonitrile.
  • Temperature : 60–80°C under nitrogen atmosphere.
  • Yield : 68–72% after column chromatography (hexane/ethyl acetate 3:1).

Disulfide Halogenation Method

A patent-derived method (WO2019097306A2) for related sulfanyl pyrazole synthesis provides a viable alternative for introducing the sulfanyl group. This approach uses diethyl disulfide and sulfuryl chloride (SO₂Cl₂) to generate an electrophilic sulfur species.

Reaction Mechanism

Diethyl disulfide reacts with sulfuryl chloride in acetonitrile to form ethylsulfenyl chloride (EtSCl). This intermediate reacts with the pyridine amide precursor to install the sulfanyl group.

Key Steps

  • Disulfide Activation : Diethyl disulfide (1.5 equiv) + SO₂Cl₂ (1.5 equiv) in acetonitrile, 0°C, 30 minutes.
  • Electrophilic Substitution : Addition of 2-chloro-5-[(4-chloroanilino)carbonyl]pyridine, stirred at room temperature for 2 hours.
  • Workup : Quenching with aqueous NaHCO₃, extraction with DCM, and purification via flash chromatography.

Yield : 65–70%, with purity >95% (HPLC).

Multi-Step Synthesis via Thiol Intermediate

A third route involves synthesizing a pyridine thiol intermediate, followed by alkylation with ethyl bromoacetate.

Thiol Intermediate Preparation

5-[(4-Chloroanilino)carbonyl]-2-pyridinethiol is prepared by reducing a disulfide precursor (e.g., 2,2'-dithiobis(5-[(4-chloroanilino)carbonyl]pyridine)) with sodium borohydride (NaBH₄) in ethanol.

Alkylation with Ethyl Bromoacetate

The thiol intermediate reacts with ethyl bromoacetate in the presence of K₂CO₃ as a base.

Conditions

  • Solvent : Ethanol or DMF.
  • Temperature : Reflux for 6–8 hours.
  • Yield : 60–65% after recrystallization from ethanol/water.

Comparative Analysis of Methods

Method Key Reagents Conditions Yield Purity
Nucleophilic Substitution Ethyl mercaptoacetate, K₂CO₃ DMF, 80°C, N₂ 68–72% >90%
Disulfide Halogenation Diethyl disulfide, SO₂Cl₂ Acetonitrile, RT 65–70% >95%
Thiol Alkylation NaBH₄, ethyl bromoacetate Ethanol, reflux 60–65% 85–90%

Notes :

  • The disulfide halogenation method offers higher purity due to fewer side reactions.
  • Nucleophilic substitution is more scalable but requires stringent moisture control.

Challenges and Optimization Strategies

Byproduct Formation

Competing hydrolysis of the acid chloride intermediate can reduce yields. Strategies include:

  • Using molecular sieves to scavenge water.
  • Conducting reactions under anhydrous conditions with freshly distilled solvents.

Purification Techniques

  • Flash Chromatography : Silica gel with hexane/ethyl acetate gradients effectively separates the target compound from unreacted starting materials.
  • Recrystallization : Ethyl acetate/hexane mixtures (1:3) yield high-purity crystals.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

  • Reduction: : Reduction reactions can target the carbonyl group or the nitro group (if present) in the chloroaniline moiety. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

  • Substitution: : The chloroaniline moiety can undergo nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, under basic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted aniline derivatives.

Scientific Research Applications

Ethyl 2-({5-[(4-chloroanilino)carbonyl]-2-pyridinyl}sulfanyl)acetate has several applications in scientific research:

  • Medicinal Chemistry: : This compound is studied for its potential as a pharmacophore in the development of new drugs. Its unique structure allows it to interact with various biological targets, making it a candidate for anti-inflammatory, antimicrobial, and anticancer agents.

  • Material Science: : The compound’s ability to form stable complexes with metals makes it useful in the development of new materials, such as catalysts and sensors.

  • Biological Research: : It is used in studies involving enzyme inhibition and protein-ligand interactions due to its ability to bind to specific sites on proteins.

  • Industrial Applications: : The compound’s stability and reactivity make it suitable for use in the synthesis of fine chemicals and intermediates in various industrial processes.

Mechanism of Action

The mechanism of action of Ethyl 2-({5-[(4-chloroanilino)carbonyl]-2-pyridinyl}sulfanyl)acetate involves its interaction with molecular targets such as enzymes and receptors. The chloroaniline moiety can form hydrogen bonds and hydrophobic interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. The pyridine ring can participate in π-π stacking interactions with aromatic residues, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Ethyl 2-({5-[(4-chloroanilino)carbonyl]-2-pyridinyl}sulfanyl)acetate can be compared with other similar compounds such as:

    Ethyl 2-({5-[(4-fluoroanilino)carbonyl]-2-pyridinyl}sulfanyl)acetate: Similar structure but with a fluorine atom instead of chlorine, which can affect its reactivity and binding properties.

    Ethyl 2-({5-[(4-bromoanilino)carbonyl]-2-pyridinyl}sulfanyl)acetate:

    Ethyl 2-({5-[(4-methoxyanilino)carbonyl]-2-pyridinyl}sulfanyl)acetate: The presence of a methoxy group can enhance its electron-donating properties and affect its interactions with biological targets.

These comparisons highlight the unique properties of this compound, such as its specific reactivity and binding characteristics, which make it a valuable compound in various fields of research.

Biological Activity

Ethyl 2-({5-[(4-chloroanilino)carbonyl]-2-pyridinyl}sulfanyl)acetate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. With a molecular formula of C₁₆H₁₅ClN₂O₃S and a molecular weight of approximately 350.82 g/mol, this compound features significant structural components including a pyridine ring, a carbonyl group, and a sulfenyl linkage. These structural characteristics suggest potential applications in various therapeutic areas, including anti-cancer, anti-inflammatory, and antimicrobial activities.

Structural Features

The unique structure of this compound contributes to its biological activity. The presence of the chloroaniline moiety may enhance interactions with biological targets such as enzymes or receptors involved in disease pathways. The compound's structural features are summarized in the following table:

Feature Description
Molecular Formula C₁₆H₁₅ClN₂O₃S
Molecular Weight 350.82 g/mol
Key Functional Groups Pyridine ring, carbonyl group, sulfenyl linkage
Chloroaniline Component Enhances interaction with biological targets

Anti-Cancer Properties

Research indicates that compounds with similar structural motifs exhibit anti-cancer properties. This compound may inhibit tumor growth by targeting specific enzymes involved in cell proliferation and apoptosis. Studies have shown that derivatives of related compounds possess cytotoxic effects against various cancer cell lines, suggesting that this compound could be further explored for its anti-cancer potential .

Anti-Inflammatory Effects

The anti-inflammatory activity of this compound may be attributed to its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). Preliminary studies suggest that it can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis and other inflammatory diseases .

Antimicrobial Activity

This compound has shown promise in antimicrobial studies, particularly against bacterial strains. The chloroaniline moiety may enhance the compound's ability to penetrate bacterial membranes, leading to increased efficacy against infections .

Synthesis and Evaluation

A study conducted by Nguyen et al. (2019) synthesized this compound and evaluated its biological activity through various assays. The results indicated significant enzyme inhibition, supporting its potential as a therapeutic agent .

Comparative Analysis

A comparative analysis of related compounds revealed that while they share functional groups with this compound, the unique chloroaniline component contributes to distinct biological properties. For example:

Compound Name Biological Activity Unique Aspects
Ethyl 2-(5-(4-methoxyanilino)carbonyl)-2-pyridinyl sulfanyl acetateModerate enzyme inhibitionContains methoxy group instead of chloroaniline
Ethyl 2-(5-(3-chloroanilino)carbonyl)-2-pyridinyl sulfanyl acetateVarying potency against enzymesChlorine substituent alters electronic properties
Ethyl 2-(5-(phenylanilino)carbonyl)-2-pyridinyl sulfanyl acetatePotentially lower activityLacks fluorine substituents affecting lipophilicity

Q & A

Q. What are the critical steps and reaction conditions for synthesizing Ethyl 2-({5-[(4-chloroanilino)carbonyl]-2-pyridinyl}sulfanyl)acetate?

  • Methodological Answer : The synthesis involves sequential coupling reactions:

Amide bond formation : React 4-chloroaniline with a pyridine carbonyl derivative under anhydrous conditions (e.g., DMF as solvent, 80–100°C, 12–24 hours) to form the 5-[(4-chloroanilino)carbonyl]-2-pyridinyl intermediate .

Sulfanyl-acetate conjugation : Introduce the sulfanyl-acetate moiety via nucleophilic substitution or thiol-ene chemistry, requiring controlled pH (7–9) and catalysts like triethylamine or DCC (dicyclohexylcarbodiimide) .

  • Key Parameters :
ParameterOptimal RangeImpact on Yield/Purity
Temperature80–100°CHigher temps accelerate coupling but risk side reactions
SolventDMF or THFPolar aprotic solvents enhance reactivity
CatalystTriethylamineNeutralizes HCl byproducts, improving purity

Q. Which spectroscopic and analytical techniques are essential for structural confirmation?

  • Methodological Answer :
  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR identify proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm, ester carbonyl at δ 165–170 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+^+ at m/z ~409.25) and fragmentation patterns .
  • X-ray Crystallography : Resolves π-π stacking interactions (e.g., 3.8–4.0 Å between aromatic rings) and confirms stereochemistry .

Advanced Research Questions

Q. How can researchers optimize reaction yields when scaling up synthesis?

  • Methodological Answer : Use Design of Experiments (DOE) to systematically vary parameters:
  • Solvent Screening : Test alternatives to DMF (e.g., acetonitrile, DMAc) to balance reactivity and environmental safety .
  • Catalyst Loading : Optimize triethylamine or DCC concentrations (e.g., 1.2–1.5 equivalents) to minimize by-products .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24 hours to 2–4 hours) while maintaining >85% yield .

Q. How can computational tools predict the compound’s biological targets and mechanism of action?

  • Methodological Answer :
  • Molecular Docking : Use UCSF Chimera to model interactions with kinases (e.g., BRAF or EGFR) by aligning the compound’s sulfanyl and pyridine groups with active-site residues.
  • Molecular Dynamics (MD) Simulations : Simulate binding stability (e.g., RMSD <2.0 Å over 100 ns) to assess target affinity .
  • Pharmacophore Modeling : Map electron-rich regions (e.g., carbonyl and sulfanyl groups) to known enzyme inhibitors (e.g., anti-inflammatory COX-2) .

Q. How to resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. anticancer effects)?

  • Methodological Answer :
  • Dose-Response Studies : Test across concentrations (0.1–100 µM) in cell lines (e.g., HeLa vs. RAW 264.7 macrophages) to identify context-dependent effects .
  • Target Validation : Use siRNA knockdown or CRISPR-Cas9 to confirm if activity is mediated through specific pathways (e.g., NF-κB or PI3K/AKT) .
  • Comparative Metabolomics : Profile cellular metabolites post-treatment to distinguish mechanisms .

Data Analysis and Challenges

Q. What strategies address synthetic by-products or low purity?

  • Methodological Answer :
  • Chromatographic Purification : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to isolate the main product (>95% purity) .
  • By-Product Analysis : Characterize impurities via LC-MS and adjust reaction stoichiometry (e.g., reduce excess reagents) .

Q. How to interpret conflicting spectral data from different studies?

  • Methodological Answer :
  • Cross-Validation : Compare NMR shifts with structurally similar compounds (e.g., ethyl sulfanyl-acetate derivatives) .
  • Dynamic NMR Experiments : Assess temperature-dependent shifts to confirm conformational stability .

Future Directions

  • Collaborative Studies : Partner with toxicology labs to assess safety profiles (e.g., Ames test for mutagenicity) .
  • Hybrid Materials : Explore metal-organic frameworks (MOFs) incorporating the compound for catalytic applications .

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